molecular formula C10H9BrCl2O B14051603 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one

Cat. No.: B14051603
M. Wt: 295.98 g/mol
InChI Key: QHBIVPVVMIVXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one typically involves a multi-step process. One common method includes the bromination of a precursor compound using bromine in the presence of a suitable solvent like carbon tetrachloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to replace the halogen atoms with other functional groups.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-chlorophenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9BrCl2O/c11-5-8-3-7(1-2-10(8)13)4-9(14)6-12/h1-3H,4-6H2

InChI Key

QHBIVPVVMIVXQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.